H-Pro-AMC.HBr

Description

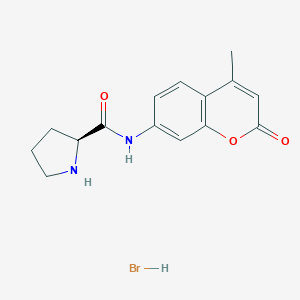

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGBLTXSIXDLZ-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to H-Pro-AMC.HBr: A Fluorogenic Substrate for Prolyl Aminopeptidase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics and drug discovery, the precise measurement of enzyme activity is paramount. Proline-specific peptidases, a unique class of enzymes that cleave peptide bonds involving proline residues, are crucial regulators of numerous physiological processes and represent significant therapeutic targets. This guide provides an in-depth technical overview of L-Proline 7-amido-4-methylcoumarin hydrobromide (H-Pro-AMC.HBr), a fluorogenic substrate designed for the sensitive and specific detection of prolyl aminopeptidase activity. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in leveraging this tool for robust and reproducible enzymatic assays.

Part 1: The Molecular Probe: L-Proline 7-amido-4-methylcoumarin hydrobromide

Chemical Identity and Physicochemical Properties

The full chemical name of the subject compound is L-Proline 7-amido-4-methylcoumarin hydrobromide . It is the hydrobromide salt of L-Proline covalently linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

| Property | Value | Source(s) |

| Full Chemical Name | L-Proline 7-amido-4-methylcoumarin hydrobromide | N/A |

| Synonyms | H-Pro-AMC.HBr, Pro-AMC | N/A |

| CAS Number | 115388-93-7 | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₃ · HBr | [1] |

| Molecular Weight | 353.21 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water (up to 50 mg/mL), DMSO, and DMF. | [1] |

| Storage | Store at -20°C, protected from light and moisture. | [1] |

Chemical Structure

The chemical structure of L-Proline 7-amido-4-methylcoumarin hydrobromide consists of the amino acid L-proline linked to the fluorescent coumarin derivative.

Caption: Chemical structure of L-Proline 7-amido-4-methylcoumarin.

Part 2: The Target Enzyme: Prolyl Aminopeptidase

Enzymatic Function and Physiological Significance

Prolyl aminopeptidase (EC 3.4.11.5) is an exopeptidase that specifically catalyzes the removal of an N-terminal proline residue from peptides and proteins. This enzyme is widely distributed in nature, found in microorganisms, plants, and animals, including humans.[2] In mammals, prolyl aminopeptidase is involved in the maturation and degradation of various peptide hormones and neuropeptides, thereby playing a role in processes such as inflammation, blood pressure regulation, and neurotransmission.[3]

The unique cyclic structure of proline confers a rigid conformation to peptide chains, making the prolyl bond resistant to cleavage by many other peptidases. The specificity of prolyl aminopeptidase for this bond makes it a critical component of cellular protein processing machinery.

Clinical Relevance and Therapeutic Potential

Given its role in regulating bioactive peptides, dysregulation of prolyl aminopeptidase activity has been implicated in several pathological conditions. For instance, its activity has been investigated as a potential biomarker in certain inflammatory diseases and bacterial infections.[4] Consequently, the development of specific inhibitors of prolyl aminopeptidase is an area of active research for therapeutic interventions in these conditions. The accurate measurement of its activity using substrates like H-Pro-AMC.HBr is therefore crucial for both basic research and drug development.

Part 3: The Assay Principle: Fluorescence De-quenching

Mechanism of Action

The utility of H-Pro-AMC.HBr as a fluorogenic substrate lies in the principle of fluorescence quenching and de-quenching. In the intact molecule, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is quenched due to the amide linkage to the proline residue. This is a form of static quenching where the electronic properties of the fluorophore are altered.

Upon the action of prolyl aminopeptidase, the amide bond between the proline and the AMC is hydrolyzed. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, and thus, to the activity of the prolyl aminopeptidase in the sample.

Caption: Enzymatic cleavage of H-Pro-AMC.HBr by prolyl aminopeptidase.

Spectral Properties

The key to a successful fluorometric assay is the significant difference in the fluorescence of the substrate and the product.

-

H-Pro-AMC.HBr (Intact Substrate): Minimal fluorescence.

-

Free AMC (Product): Strong fluorescence with an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm .[5]

This large Stokes shift and the dramatic increase in quantum yield upon cleavage provide a high signal-to-noise ratio, making the assay highly sensitive.

Part 4: Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized framework for measuring prolyl aminopeptidase activity using H-Pro-AMC.HBr in a 96-well microplate format. Optimization of specific conditions (e.g., enzyme and substrate concentrations, incubation time) is recommended for each experimental system.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5. The optimal pH for prolyl aminopeptidases can vary, so a pH range of 7.0-8.0 should be tested. Some prolyl aminopeptidases require divalent cations like Mn²⁺ for optimal activity, which can be included in the buffer if necessary.[2]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of H-Pro-AMC.HBr in DMSO. Store at -20°C in aliquots, protected from light.

-

Enzyme Solution: Prepare a solution of purified prolyl aminopeptidase or a biological sample (e.g., cell lysate, tissue homogenate) containing the enzyme in Assay Buffer. Keep on ice.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve for quantifying the amount of product formed. Store at -20°C, protected from light.

Assay Procedure

-

Prepare AMC Standard Curve:

-

In a 96-well black microplate, prepare a serial dilution of the AMC standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.

-

Add a final volume of 100 µL of each standard dilution to the wells.

-

-

Set up Enzyme Reactions:

-

In separate wells of the same microplate, add the following:

-

Sample Wells: X µL of enzyme solution and (100 - X - Y) µL of Assay Buffer.

-

Inhibitor Control Wells (optional): X µL of enzyme solution, Z µL of inhibitor, and (100 - X - Y - Z) µL of Assay Buffer.

-

Substrate Blank Wells: 100 - Y µL of Assay Buffer (no enzyme).

-

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Prepare a working solution of H-Pro-AMC.HBr by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration to start with is 100 µM.

-

Add Y µL of the working substrate solution to all wells (except the AMC standard curve wells) to initiate the reaction. The final volume in all wells should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm .[6]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for a prolyl aminopeptidase assay.

Part 5: Data Analysis and Interpretation

Standard Curve and Calculation of Enzyme Activity

-

Generate the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their corresponding concentrations. Perform a linear regression to obtain the slope of the line, which represents the fluorescence units per mole of AMC.

-

Determine the Initial Reaction Rate: For each enzyme reaction, plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve, typically expressed in relative fluorescence units per minute (RFU/min).

-

Calculate Enzyme Activity: Use the slope from the AMC standard curve to convert the reaction rate from RFU/min to moles of AMC produced per minute. The specific activity of the enzyme can then be calculated using the following formula:

Specific Activity (units/mg) = (Rate of AMC production (mol/min)) / (Amount of enzyme (mg))

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the assay should be performed with varying concentrations of H-Pro-AMC.HBr. The initial reaction rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

| Enzyme Source | Substrate | Km (µM) | Reference |

| Serratia marcescens | Pro-β-naphthylamide | ~130 | [7] |

| Flavobacterium meningosepticum | Pro-β-naphthylamide | N/A | [8] |

Note: Kinetic parameters are highly dependent on the specific enzyme source and assay conditions. The values presented are for a related substrate and should be considered as a reference point.

Part 6: Conclusion

L-Proline 7-amido-4-methylcoumarin hydrobromide is a robust and sensitive tool for the continuous monitoring of prolyl aminopeptidase activity. Its favorable physicochemical and spectral properties, combined with a straightforward assay principle, make it an invaluable reagent for researchers in academia and the pharmaceutical industry. By understanding the underlying principles and adhering to a well-validated protocol, scientists can confidently employ H-Pro-AMC.HBr to advance our understanding of the roles of prolyl aminopeptidases in health and disease, and to facilitate the discovery of novel therapeutics targeting these important enzymes.

References

- Kitazono, A., et al. (1998). Prolyl aminopeptidase gene from Flavobacterium meningosepticum: cloning, purification of the expressed enzyme, and analysis of its sequence. Journal of Biochemistry, 124(5), 937-943.

- MDPI. (2022). Post-Proline Cleaving Enzymes (PPCEs)

- Yoshimoto, T., et al. (2000). Substrate Recognition Mechanism of Prolyl Aminopeptidase From Serratia marcescens. Journal of Biochemistry, 128(6), 1057-1061.

- ResearchGate. (n.d.).

- Yoshimoto, T., et al. (2002). Novel inhibitor for prolyl aminopeptidase from Serratia marcescens and studies on the mechanism of substrate recognition of the enzyme using the inhibitor. Journal of Biochemistry, 131(5), 737-743.

- Sanz-Camacho, L. (2012). Functional and kinetic characterization of the human post-proline cleaving enzyme prolyl oligopeptidase. Dissertation, Martin-Luther-Universität Halle-Wittenberg.

- Shan, L., et al. (2004). Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue. Biochemical Journal, 383(Pt 2), 311-318.

- Thomason, J. L., et al. (1988). Proline aminopeptidase activity as a rapid diagnostic test to confirm bacterial vaginosis. Obstetrics and Gynecology, 71(4), 607-611.

- Sigma-Aldrich. (n.d.). L-Proline-7-amido-4-methylcoumarin hydrobromide. Product Page.

- D'Adamio, L., et al. (1992). Characterization of a prolyl endopeptidase from Flavobacterium meningosepticum. Complete sequence and localization of the active-site serine. The Journal of Biological Chemistry, 267(12), 8192-8199.

- Yoshimoto, T., et al. (1991). Prolyl Endopeptidase From Flavobacterium Meningosepticum: Cloning and Sequencing of the Enzyme Gene. Journal of Biochemistry, 110(6), 873-878.

- Cayman Chemical. (n.d.). GP-AMC (hydrobromide). Product Page.

- ResearchGate. (n.d.). (PDF) Characterization of a prolyl endopeptidase from Flavobacterium Meningosepticum. Complete sequence and localization of the active-site serine.

- Wikipedia. (n.d.). Prolyl aminopeptidase. Wikipedia.

- Tenorio-Laranga, J., et al. (2015). The expression levels of prolyl oligopeptidase responds not only to neuroinflammation but also to systemic inflammation upon liver failure in rat models and cirrhotic patients.

- De Meester, I., et al. (2013). Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements. Analytical Biochemistry, 443(2), 169-176.

- ResearchGate. (n.d.). Prolyl-specific peptidases for applications in food protein hydrolysis. Request PDF.

- ChemicalBook. (n.d.). H-GLY-PRO-AMC HBR. Product Page.

- Benchchem. (n.d.). Probing Aminopeptidase Activity in Live Cells: Application Notes and Protocols for Met-Gly-Pro-AMC. Technical Document.

- Cambridge Bioscience. (n.d.). H-Gly-Pro-AMC · HBr. Product Page.

- Bachem. (n.d.). H-Gly-Pro-AMC · HBr. Product Page.

- Birch, M. R., et al. (2001). Characterization of Prolyl Iminopeptidase-Deficient Neisseria gonorrhoeae. Journal of Clinical Microbiology, 39(1), 353-356.

- Fisher Scientific. (n.d.). Bachem H-Gly-Pro-AMC · HBr. Product Page.

- Sigma-Aldrich. (n.d.). Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide.

- Dunaevsky, Y. E., et al. (2020). Human proline specific peptidases: A comprehensive analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(9), 140455.

- Benchchem. (n.d.). Application Notes and Protocols for Gly-Pro-AMC Assay in Human Plasma Samples. Technical Document.

- Plummer, T. H., Jr, & Tarentino, A. L. (1991). Purification of the oligosaccharide-cleaving enzymes of Flavobacterium meningosepticum. Glycobiology, 1(3), 257-263.

- Burd, E. M. (2010). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Clinical Microbiology Reviews, 23(3), 550-576.

Sources

- 1. Crystal structure of prolyl aminopeptidase from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 3. Human proline specific peptidases: A comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline aminopeptidase activity as a rapid diagnostic test to confirm bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substrate recognition mechanism of prolyl aminopeptidase from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl aminopeptidase gene from Flavobacterium meningosepticum: cloning, purification of the expressed enzyme, and analysis of its sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Principle and Application of H-Pro-AMC.HBr and Related Fluorogenic Substrates

This guide provides an in-depth exploration of the core principles governing the use of H-Pro-AMC.HBr and similar fluorogenic substrates. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the underlying photophysics, the rationale behind assay design, and the best practices for generating robust, reliable data in the study of proteolytic enzymes.

The Foundation: Fluorescence in Modern Enzyme Assays

In the fields of enzymology and high-throughput screening, fluorogenic substrates are indispensable tools.[1] Unlike colorimetric assays, which often require longer incubation times and may lack sensitivity, fluorogenic assays provide a continuous, real-time readout of enzyme activity with a superior signal-to-background ratio.[2] These specialized molecules are engineered to be non-fluorescent or "quenched" until they are acted upon by a specific enzyme.[1][3] This enzymatic interaction liberates a fluorophore, producing a quantifiable signal that is directly proportional to the rate of the reaction.[4] This principle allows for the sensitive detection of enzyme dynamics, the characterization of substrate specificity, and the identification of potent enzyme modulators, making these substrates cornerstones of modern drug discovery and diagnostics.[1][5]

The Reporter Molecule: 7-Amino-4-methylcoumarin (AMC)

The utility of substrates like H-Pro-AMC.HBr is fundamentally derived from the photophysical properties of its fluorescent reporter, 7-Amino-4-methylcoumarin (AMC).

Chemical Structure and Spectroscopic Properties

AMC is a synthetic, blue-emitting fluorophore belonging to the coumarin family.[6][7] Its fluorescence is a product of an extensive system of conjugated double bonds within its benzopyranone core. This delocalized electron system allows the molecule to absorb light energy at a characteristic wavelength and subsequently emit that energy as light of a longer wavelength.

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | 341 - 354 nm | [8][9] |

| Emission Maximum (λem) | 440 - 460 nm | [6][8][9] |

| Typical Assay Settings | Ex: 360-380 nm, Em: 440-460 nm | [4][10] |

Environmental Factors Influencing AMC Fluorescence

The fluorescence quantum yield of free AMC is highly dependent on its chemical environment. Understanding these dependencies is critical for designing a valid and reproducible assay.

-

pH: The fluorescence of AMC is relatively stable within a pH range of 6 to 8.[11] However, under highly acidic (pH < 3) or alkaline (pH > 11) conditions, the fluorescence intensity decreases significantly.[12] This makes the selection and buffering capacity of the assay buffer a critical experimental parameter to ensure the signal is a true representation of enzymatic activity and not an artifact of pH fluctuations.

-

Temperature: While enzyme kinetics are temperature-dependent, elevated temperatures can also increase the rate of spontaneous, non-enzymatic hydrolysis of the AMC-peptide substrate.[11] This leads to a higher background signal, which can mask the true enzyme-catalyzed signal and reduce assay sensitivity. Therefore, temperature must be precisely controlled and optimized.

-

Solvent Polarity: The solvent environment can influence the spectral properties of AMC. While most assays are conducted in aqueous buffers, stock solutions of AMC-based substrates are typically prepared in organic solvents like DMSO. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1-2%) and consistent across all wells to avoid introducing variability.

The Principle of Detection: From Quenched Substrate to Fluorescent Signal

The ingenuity of the H-Pro-AMC.HBr system lies in its ability to act as a molecular "on-switch" that is triggered only by a specific enzymatic event.

H-Pro-AMC.HBr: The Non-Fluorescent Substrate

In its intact form, H-Pro-AMC.HBr is essentially non-fluorescent. The proline residue is covalently linked to the amino group of the AMC molecule via an amide bond. This conjugation fundamentally alters the electronic structure of the coumarin fluorophore.[9] The amide bond disrupts the conjugated pi-electron system responsible for fluorescence, a phenomenon known as static quenching.[13] This change effectively "turns off" the fluorescence of the AMC moiety while it is part of the substrate molecule.

Enzymatic Cleavage: The "On" Switch

H-Pro-AMC.HBr is designed as a substrate for proteases that exhibit specificity for cleaving peptide bonds C-terminal to a proline residue. Enzymes such as Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP) are well-known examples that process substrates containing the X-Pro motif.[14][15][16][17][18] When the enzyme recognizes and catalyzes the hydrolysis of the amide bond between proline and AMC, the fluorophore is liberated.[4][15]

Signal Generation

Upon cleavage, the free 7-Amino-4-methylcoumarin is released from its quenched state.[4] With its native electronic configuration restored, it becomes highly fluorescent and emits strongly at approximately 440-460 nm when excited with light around 350-380 nm.[15][19] The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, providing a real-time measurement of the enzyme's activity.[4]

Practical Application: Designing a Robust Protease Assay

A successful experiment relies on a well-designed, self-validating protocol. This section outlines a generalizable workflow for using H-Pro-AMC.HBr or related substrates.

Core Components and Reagents

-

Enzyme: Purified recombinant enzyme or a biological sample (e.g., plasma, cell lysate).[20]

-

Substrate: H-Pro-AMC.HBr or a similar AMC-conjugated peptide, dissolved in DMSO to create a high-concentration stock.[20][21]

-

Assay Buffer: A buffer with a stable pH compatible with the enzyme's optimal activity range (e.g., Tris-HCl, pH 7.5-8.0).[16][20]

-

AMC Standard: A solution of free AMC of known concentration, used to generate a standard curve for quantifying product formation.[4][20]

-

Microplate: Opaque, black 96-well or 384-well plates are mandatory to minimize background fluorescence and light scattering.[11]

-

Plate Reader: A fluorescence microplate reader capable of excitation at ~360 nm and emission detection at ~460 nm.[4]

Establishing the Self-Validating System: Essential Controls

To ensure the trustworthiness of the data, every assay plate must include a set of controls:

-

Substrate Blank (No Enzyme): Contains assay buffer and substrate. This control measures the rate of non-enzymatic auto-hydrolysis of the substrate and any intrinsic fluorescence of the substrate/buffer. The signal here should be low and stable.[20]

-

Enzyme Blank (No Substrate): Contains assay buffer and enzyme. This measures the intrinsic fluorescence of the enzyme preparation and buffer components.

-

Positive Inhibition Control: Contains enzyme, substrate, and a known inhibitor of the target enzyme (e.g., Sitagliptin for DPP4).[20] This validates that the observed activity is indeed from the target enzyme and that the assay can detect inhibition.

Step-by-Step Experimental Protocol

This protocol provides a general framework for an enzyme inhibition assay.

-

Reagent Preparation:

-

Prepare the assay buffer at the desired pH and temperature.

-

Thaw enzyme, substrate, and AMC standard stocks on ice.

-

Prepare a working solution of the enzyme in cold assay buffer.

-

Prepare a working solution of the substrate in assay buffer. Note: Prepare this fresh just before use to minimize auto-hydrolysis.[20]

-

Create a dilution series of the AMC standard in assay buffer to generate a standard curve (e.g., 0-10 µM).[20]

-

-

Assay Plate Setup (96-well format example):

-

Add test compounds (inhibitors) diluted in assay buffer to the appropriate wells (e.g., 10 µL).

-

Add an equal volume of solvent (e.g., DMSO in buffer) to control wells.

-

Add the enzyme working solution to all wells except the "Substrate Blank" wells (e.g., 40 µL). Add buffer to the blank wells.

-

Mix the plate gently and pre-incubate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C). This step allows any potential inhibitors to bind to the enzyme before the reaction starts.[4][15]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells (e.g., 50 µL).

-

Immediately place the plate in the fluorescence reader, pre-set to the correct temperature.

-

Measure the fluorescence intensity kinetically (a reading every 1-2 minutes) for 30-60 minutes, using excitation at ~360 nm and emission at ~460 nm.[4][20]

-

-

Data Analysis:

-

Standard Curve: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) of the AMC standards against their known concentrations. Perform a linear regression to determine the slope (RFU/pmol).[4][20]

-

Reaction Rate: For each experimental well, plot RFU versus time (minutes). Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of this curve. The result is in RFU/min.[4]

-

Activity Calculation: Convert the reaction rates from RFU/min to the absolute rate of product formation (e.g., pmol/min) using the slope from the AMC standard curve.[4]

-

Activity (pmol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/pmol)

-

-

Inhibition Calculation: Determine the percentage of inhibition for each compound concentration relative to the uninhibited (solvent) control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Field-Proven Insights for Assay Optimization

-

Mitigating High Background: High background fluorescence is a common issue that can obscure the signal. The primary causes are spontaneous substrate hydrolysis and contamination in reagents or assay components.[11] Always use high-purity reagents and prepare the substrate working solution immediately before use. If test compounds are autofluorescent, their signal can be measured in wells without enzyme and subtracted from the experimental wells.[11]

-

Inner Filter Effect: At very high substrate or product concentrations, the fluorophores can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. This is why it is crucial to work within the linear range of the AMC standard curve and to monitor the reaction only during its initial, linear phase.

-

Enzyme and Substrate Concentrations: The optimal concentrations depend on the specific enzyme's kinetic properties (Kₘ and kcat). Ideally, the substrate concentration should be at or below the Kₘ value to ensure the reaction rate is sensitive to the presence of competitive inhibitors. The enzyme concentration should be chosen to yield a steady, linear increase in fluorescence over the desired time course.

Conclusion

The H-Pro-AMC.HBr fluorogenic substrate, and the broader class of AMC-based reporters, represent a powerful and highly sensitive technology for protease research. The core principle—converting a specific enzymatic cleavage event into a quantifiable fluorescent signal—enables a wide range of applications, from fundamental kinetic studies to high-throughput screening for drug candidates. By understanding the underlying photophysics of the AMC reporter, the mechanism of quenching and release, and the principles of robust assay design, researchers can fully leverage these tools to generate accurate, reproducible, and impactful data.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

Jackson, J. M., et al. (2018). Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases. Journal of Biological Chemistry. Retrieved from [Link]

-

Wang, H., et al. (2020). Optical substrates for drug-metabolizing enzymes: Recent advances and future perspectives. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Shringarpure, R., et al. (2012). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine. Retrieved from [Link]

-

van Leeuwen, S. (2014). Why is AMC quenched when attached to a peptide? ResearchGate. Retrieved from [Link]

-

Glycosynth. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

-

Poplawski, S. E., et al. (2013). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Moonen, E., et al. (2021). In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes. Frontiers in Chemistry. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). H-Gly-Pro-AMC · HBr. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

PubChem. (n.d.). Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay. Retrieved from [Link]

-

Bernett, M. J., et al. (2009). Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design. Journal of Biological Chemistry. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). H-GLY-PRO-AMC HBR. Retrieved from [Link]

-

Yoon, M. C. (2022). Discovery of pH-dependent protease cleavage properties leads to the rational design. eScholarship.org. Retrieved from [Link]

-

Biocompare. (n.d.). H-Gly-Pro-AMC · HBr from Aladdin Scientific. Retrieved from [Link]

-

Eurogentec. (n.d.). Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 19. caymanchem.com [caymanchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. H-GLY-PRO-AMC HBR One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Mechanism of H-Pro-AMC•HBr Cleavage by Dipeptidyl Peptidase-IV (DPP-IV)

Introduction

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a critical role in various physiological processes, including glucose homeostasis.[1][2][3] It specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] A primary physiological substrate of DPP-IV is glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion.[1][4] By inactivating GLP-1, DPP-IV attenuates its glucose-lowering effects, making it a significant therapeutic target for the management of type 2 diabetes.[1][4][5] This guide provides a detailed exploration of the enzymatic cleavage of the synthetic fluorogenic substrate, H-Pro-AMC•HBr, by DPP-IV, a fundamental reaction leveraged in academic research and drug discovery for the assessment of DPP-IV activity and the screening of its inhibitors.

The Fluorogenic Substrate: H-Pro-AMC•HBr

The assay's core relies on the synthetic substrate, Prolyl-7-amino-4-methylcoumarin hydrobromide (H-Pro-AMC•HBr). This molecule ingeniously links a dipeptide recognized by DPP-IV to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC group is quenched.[6][7] The hydrobromide salt enhances the solubility and stability of the substrate in aqueous buffers.

The Principle of Fluorogenic Detection

The fundamental principle of this assay is based on the enzymatic release of a highly fluorescent molecule from a non-fluorescent substrate.[4][6] Upon enzymatic hydrolysis of the amide bond between the proline residue and the AMC moiety by DPP-IV, free AMC is liberated.[6] This release results in a significant increase in fluorescence intensity when excited at approximately 360 nm, with an emission maximum around 460 nm.[8] The rate of this fluorescence increase is directly proportional to the enzymatic activity of DPP-IV.[6]

The Catalytic Mechanism of DPP-IV

DPP-IV belongs to the family of serine proteases and utilizes a classic catalytic triad to effect peptide bond hydrolysis.[1][2]

The Catalytic Triad

The active site of human DPP-IV contains a catalytic triad composed of three key amino acid residues:

-

Histidine (His740) : Functions as a general base and acid.[1][2][10]

-

Aspartate (Asp708) : Orients the histidine residue and stabilizes the resulting positive charge.[2][10]

Step-by-Step Cleavage of H-Pro-AMC•HBr

The cleavage of H-Pro-AMC•HBr by DPP-IV proceeds through a two-stage process characteristic of serine proteases: acylation and deacylation.

-

Substrate Binding: The H-Pro-AMC•HBr substrate binds to the active site of DPP-IV. The proline residue fits into the S1 subsite, a hydrophobic pocket, while the N-terminal protonated amino group is coordinated by two glutamic acid residues, Glu205 and Glu206.[11]

-

Nucleophilic Attack (Acylation):

-

The imidazole side chain of His740, acting as a general base, abstracts a proton from the hydroxyl group of Ser630.[1]

-

This abstraction makes the Ser630 oxygen highly nucleophilic.

-

The activated Ser630 oxygen attacks the carbonyl carbon of the amide bond linking proline to the AMC molecule.

-

This forms a transient, unstable tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups.[2]

-

-

Formation of the Acyl-Enzyme Intermediate:

-

The tetrahedral intermediate collapses.

-

The His740, now protonated (His740-H+), acts as a general acid and donates its proton to the nitrogen atom of the AMC leaving group.

-

This facilitates the cleavage of the proline-AMC bond, releasing the fluorescent AMC molecule.

-

The proline residue remains covalently attached to Ser630 as an acyl-enzyme intermediate.

-

-

Deacylation:

-

A water molecule enters the active site.

-

His740, again acting as a general base, abstracts a proton from the water molecule, activating it.

-

The resulting hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

-

This intermediate collapses, breaking the covalent bond between the proline and Ser630.

-

The protonated His740 donates its proton back to the Ser630 oxygen, regenerating the active enzyme.

-

The proline product is released from the active site.

-

Visualization of the Catalytic Pathway

Caption: The catalytic cycle of H-Pro-AMC cleavage by DPP-IV.

Experimental Protocol: Fluorometric Assay of DPP-IV Activity

This protocol provides a robust, self-validating method for measuring DPP-IV activity in purified enzyme preparations or biological samples.

I. Reagent Preparation

-

DPP-IV Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.

-

Causality: Tris buffer provides a stable pH environment optimal for DPP-IV activity. EDTA is a chelating agent that sequesters divalent metal ions that could interfere with the assay.

-

-

Substrate Stock Solution (10 mM H-Pro-AMC•HBr): Dissolve the appropriate amount of H-Pro-AMC•HBr in DMSO.

-

Causality: DMSO is used to solubilize the hydrophobic AMC moiety. This stock solution should be stored at -20°C, protected from light.

-

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO.

-

Causality: This standard is crucial for converting relative fluorescence units (RFU) into absolute amounts of product formed, enabling the calculation of specific enzyme activity.

-

-

DPP-IV Enzyme Solution: Dilute the DPP-IV enzyme to the desired concentration in DPP-IV Assay Buffer.

-

Causality: The enzyme should be kept on ice to maintain its activity. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

-

Positive Control Inhibitor (e.g., Sitagliptin): Prepare a stock solution in an appropriate solvent (e.g., water or DMSO).

-

Causality: A known inhibitor is essential to validate that the observed activity is specific to DPP-IV.

-

II. Assay Procedure

This procedure is designed for a 96-well plate format, suitable for high-throughput screening.

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in DPP-IV Assay Buffer to final concentrations ranging from 0 to 50 µM.

-

Add 100 µL of each dilution to the wells of a black, flat-bottom 96-well plate.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Plot the fluorescence intensity (RFU) against the AMC concentration and perform a linear regression to obtain the slope (RFU/µmol). This is a critical self-validating step for data quantification.

-

-

Enzyme Reaction:

-

Set up the following reactions in triplicate in a 96-well plate:

-

Sample Wells: 50 µL of DPP-IV Assay Buffer + 25 µL of DPP-IV enzyme solution.

-

Inhibitor Control Wells: 50 µL of DPP-IV Assay Buffer containing the inhibitor + 25 µL of DPP-IV enzyme solution.

-

No-Enzyme Control (Blank) Wells: 75 µL of DPP-IV Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of a 400 µM H-Pro-AMC•HBr working solution (prepared by diluting the stock in Assay Buffer) to all wells. The final substrate concentration will be 100 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) kinetically, with readings every 60 seconds for 15-30 minutes.

-

III. Data Analysis

-

Calculate the Reaction Rate:

-

For each well, plot fluorescence (RFU) versus time (minutes).

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔRFU/min).

-

Subtract the slope of the blank wells from the sample and inhibitor control wells to correct for background fluorescence and substrate auto-hydrolysis.

-

-

Calculate Specific Activity:

-

Convert the reaction rate from RFU/min to µmol/min using the slope from the AMC standard curve.

-

Activity (µmol/min) = (V₀ (RFU/min) / Slope of AMC standard curve (RFU/µmol))

-

Calculate the specific activity by dividing the activity by the amount of enzyme in the well (e.g., in mg).

-

Specific Activity (µmol/min/mg) = Activity (µmol/min) / mg of enzyme

-

-

Determine IC₅₀ Values (for inhibition assays):

-

Calculate the percentage of inhibition for each inhibitor concentration:

-

% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

-

Experimental Workflow Visualization

Caption: A streamlined workflow for the DPP-IV fluorometric assay.

Quantitative Data Summary

The following table provides typical concentration ranges and parameters for the DPP-IV activity assay. These values may require optimization depending on the specific enzyme source and experimental conditions.

| Parameter | Recommended Value/Range | Rationale |

| H-Pro-AMC Concentration | 50 - 200 µM | Should be near the Michaelis constant (Km) for accurate kinetics. |

| DPP-IV Concentration | 10 - 100 ng/mL | Should provide a linear reaction rate for at least 15 minutes. |

| Excitation Wavelength | 350 - 380 nm | Optimal for exciting free AMC.[6] |

| Emission Wavelength | 440 - 465 nm | Peak emission for free AMC.[6][8] |

| Reaction Temperature | 37°C | Mimics physiological conditions and is optimal for enzyme activity. |

| Assay Buffer pH | 7.4 - 8.0 | Optimal pH range for DPP-IV catalytic activity. |

Conclusion

The cleavage of H-Pro-AMC•HBr by DPP-IV is a well-characterized enzymatic reaction that forms the basis of a highly sensitive and reliable fluorometric assay. Understanding the intricacies of the catalytic mechanism, from the role of the serine protease triad to the principles of fluorogenic detection, is paramount for researchers in the field. The detailed protocol and validation steps outlined in this guide provide a comprehensive framework for the accurate measurement of DPP-IV activity, facilitating the discovery and characterization of novel therapeutic agents for type 2 diabetes and other related pathologies.

References

-

Ogata, S., Misumi, Y., & Ikehara, Y. (1989). Primary structure of rat liver dipeptidyl peptidase IV deduced from its cDNA and identification of the active site serine residue. Journal of Biological Chemistry, 264(6), 3596-3601. [Link]

-

Metcalfe, A. P., Chien, D. Y., He, X., et al. (2008). Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science, 17(2), 240-250. [Link]

-

ResearchGate. (n.d.). DPP-4 active site with active-site residues The catalytic pocket of... ResearchGate. [Link]

-

Yoon, H., et al. (2021). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 193, 113725. [Link]

-

ResearchGate. (n.d.). The principle of AMC labelled fluorescence turn-on sirtuin assay. ResearchGate. [Link]

-

ResearchGate. (n.d.). Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma. ResearchGate. [Link]

-

Aertgeerts, K., et al. (2004). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science, 13(2), 412-421. [Link]

-

AnaSpec. (n.d.). Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC. AnaSpec. [Link]

-

de Almeida, J. S. F., & de Alencastro, R. B. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. Molecules, 23(2), 485. [Link]

-

ResearchGate. (n.d.). The important residues responsible for dipeptidyl peptidase-4 (DPP-4)... ResearchGate. [Link]

-

SciSpace. (n.d.). Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. SciSpace. [Link]

-

Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 542–579. [Link]

-

Wang, B., et al. (2025). Construction and validation of a method for detecting DPP-IV activity and tissue distribution in C57 mice based on a fluorescent probe. RSC Publishing. [Link]

-

Lendeckel, U., et al. (2024). Contribution of amino acids in the active site of dipeptidyl peptidase 4 to the catalytic action of the enzyme. PLOS ONE, 19(4), e0299653. [Link]

-

Grune, T., & Davies, K. J. (2003). A simple fluorescent labeling method for studies of protein oxidation, protein modification, and proteolysis. Free Radical Biology and Medicine, 34(1), 16–23. [Link]

-

bioRxiv. (2023). A Fluorogenic-Based Assay to Measure Chaperone-Mediated Autophagic Activity in Cells and Tissues. bioRxiv. [Link]

-

ResearchGate. (n.d.). Catalytic triad of DPP4: backbone of residues that consist of DPP4... ResearchGate. [Link]

-

ResearchGate. (n.d.). Types of Residues Allowed Near the Scissile Bond. ResearchGate. [Link]

-

Chen, Z., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6523. [Link]

-

ResearchGate. (2016). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. ResearchGate. [Link]

-

ResearchGate. (2025). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. ResearchGate. [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4. Wikipedia. [Link]

-

Yoon, H., et al. (n.d.). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. [Journal not specified]. [Link]

-

Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988–2994. [Link]

-

Barreira, R. J., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(16), e2981. [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2017). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Foods, 6(11), 101. [Link]

Sources

- 1. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Identification of the active site residues in dipeptidyl peptidase IV by affinity labeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.plos.org [journals.plos.org]

H-Pro-AMC.HBr for Detecting Dipeptidyl Peptidase IV Activity: From Mechanistic Principles to High-Throughput Screening

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Target: Dipeptidyl Peptidase IV (DPP-IV) - A Multifunctional Serine Protease

Dipeptidyl Peptidase IV (DPP-IV), also known as the T-cell antigen CD26, is a versatile protein with significant physiological roles.[1][2] It exists both as a transmembrane protein on the surface of various cells, including endothelial and epithelial cells, and as a soluble, catalytically active form circulating in plasma and other body fluids.[1][2]

Core Functions and Clinical Significance:

-

Glucose Homeostasis: DPP-IV is a primary regulator of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] It achieves this by cleaving and inactivating these peptides, which are crucial for stimulating glucose-dependent insulin secretion.[4][5][6] Consequently, inhibiting DPP-IV has become a cornerstone therapeutic strategy for managing type 2 diabetes mellitus.[1][7][8]

-

Immune Regulation: As CD26, DPP-IV is involved in T-cell activation and immune system modulation, acting as a co-stimulatory molecule.[1][2] This function appears to be independent of its enzymatic activity.[1]

-

Broad Substrate Specificity: DPP-IV is a serine exopeptidase that selectively removes X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[2][3][9] Its substrates include growth factors, chemokines, and neuropeptides, implicating it in a wide array of biological processes.[10]

Given its central role in metabolism and immunity, the accurate measurement of DPP-IV activity is critical for basic research, drug discovery, and clinical diagnostics.

The Tool: The H-Gly-Pro-AMC Fluorogenic Assay

The most common and robust method for quantifying DPP-IV activity relies on a specific fluorogenic substrate, Glycyl-L-Proline-7-amino-4-methylcoumarin, often supplied as a hydrobromide salt (H-Gly-Pro-AMC.HBr).[11][12][13][14] This assay is renowned for its high sensitivity, simplicity, and suitability for high-throughput screening (HTS).[10][15]

Principle of Detection:

The assay's mechanism is elegantly straightforward.[16] The substrate, H-Gly-Pro-AMC, is intrinsically non-fluorescent. In the presence of active DPP-IV, the enzyme recognizes and cleaves the Gly-Pro dipeptide from the molecule.[17] This enzymatic cleavage liberates the fluorophore 7-Amino-4-methylcoumarin (AMC).[10][18][19] Free AMC is highly fluorescent, and its emission can be detected with a fluorescence microplate reader. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of DPP-IV in the sample.[20][]

Caption: Enzymatic cleavage of H-Gly-Pro-AMC by DPP-IV.

The Assay: A Field-Proven Protocol for DPP-IV Inhibitor Screening

This section provides a detailed, step-by-step methodology that establishes a self-validating system for screening potential DPP-IV inhibitors. The inclusion of appropriate controls is critical for ensuring data integrity.

Essential Reagents and Materials

| Component | Description & Purpose | Typical Supplier Info |

| DPP-IV Enzyme | Recombinant human DPP-IV. Serves as the source of enzymatic activity. | Abcam (ab204722), BPS Bioscience (80040) |

| DPP-IV Substrate | H-Gly-Pro-AMC.HBr. The fluorogenic molecule cleaved by the enzyme. | Cayman Chemical (14709), Bachem (4002520)[11][19] |

| Assay Buffer | e.g., 100 mM HEPES, pH 7.5, with 0.1 mg/ml BSA. Maintains optimal pH and stability for the enzyme. | [22] |

| Positive Control | A known DPP-IV inhibitor (e.g., Sitagliptin). Validates that inhibition can be detected. | Cayman Chemical (10005), Abcam (ab133081)[23] |

| AMC Standard | 7-Amino-4-methylcoumarin. Used to create a standard curve for quantifying product formation. | Abcam (ab204722), BPS Bioscience (80305)[9][18] |

| Vehicle Control | The solvent used for test compounds (e.g., DMSO). Accounts for any solvent effects. | |

| Hardware | Black, flat-bottom 96-well microplates; Fluorescence microplate reader. | [24] |

Step-by-Step Experimental Workflow

This protocol is designed for a total reaction volume of 100 µL per well.

Step 1: Reagent Preparation

-

Assay Buffer: Prepare and bring to 37°C.

-

DPP-IV Enzyme Working Solution: Dilute the DPP-IV enzyme stock in cold Assay Buffer to the desired concentration. Keep on ice. The final concentration will depend on the enzyme's specific activity and should be optimized to yield a robust linear signal within the desired assay window (e.g., 30-60 minutes).

-

Substrate Working Solution: Prepare a stock solution of H-Gly-Pro-AMC in DMSO (e.g., 10 mM).[17] Further dilute in Assay Buffer to a working concentration. A typical final concentration in the assay is 50-100 µM.[22][23] Protect from light.

-

Inhibitor/Compound Plates: Prepare serial dilutions of your test compounds and the Sitagliptin positive control in the appropriate solvent (e.g., DMSO), then dilute into Assay Buffer.

Step 2: Assay Plate Setup

-

Dispense reagents into a 96-well black plate according to the layout below. This ensures all necessary controls are included.

| Well Type | Reagent 1 (30 µL) | Reagent 2 (10 µL) | Reagent 3 (10 µL) | Pre-Incubation (30 min, 37°C) | Reagent 4 (50 µL) |

| 100% Activity | Assay Buffer | Diluted DPP-IV | Vehicle Control | Yes | Substrate Solution |

| Background | Assay Buffer (40 µL) | --- | Vehicle Control | Yes | Substrate Solution |

| Positive Control | Assay Buffer | Diluted DPP-IV | Sitagliptin | Yes | Substrate Solution |

| Test Compound | Assay Buffer | Diluted DPP-IV | Test Compound | Yes | Substrate Solution |

| AMC Standard | Assay Buffer (to 100 µL) | --- | Known AMC conc. | No | --- |

Step 3: Pre-Incubation

-

Add the Assay Buffer, diluted DPP-IV enzyme, and inhibitor/vehicle to the appropriate wells.

-

Mix gently and incubate the plate for 30 minutes at 37°C.[23] This step allows potential inhibitors to bind to the enzyme before the substrate is introduced.

Step 4: Reaction Initiation and Measurement

-

Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all wells except the AMC standards.[23]

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity in kinetic mode for at least 30 minutes, with readings every 1-2 minutes.[10]

Caption: High-level workflow for a DPP-IV inhibitor screening assay.

Data Analysis, Interpretation, and Validation

Primary Calculations

-

Background Subtraction: For each time point, subtract the average fluorescence of the "Background" wells from all other wells.

-

Determine Reaction Rate (V₀): For each well, plot the background-subtracted fluorescence against time. The initial velocity (V₀) is the slope of the linear portion of this curve. This represents the rate of AMC production (RFU/min).[25][26]

-

Calculate Percent Inhibition: Use the reaction rates (V₀) to determine the inhibitory effect of your compounds.

-

% Inhibition = (1 - (V₀_inhibitor / V₀_100%_activity)) * 100[6]

-

-

Determine IC₅₀ Values: For each inhibitor, plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[27][28]

Assay Validation

A robust and reliable assay must be validated. Key parameters include:

-

Linearity: The reaction rate should be linear with respect to both time and enzyme concentration within the assay window.[25][26]

-

Precision and Accuracy: The assay should yield consistent results within and between experiments.[25][26][27]

-

Stability: The stability of reagents, especially under storage and assay conditions, should be confirmed. Plasma DPP-IV, for instance, is stable under various storage temperatures and freeze-thaw cycles.[25][26]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference |

| Excitation Wavelength | 350-360 nm | [18][19][23] |

| Emission Wavelength | 450-465 nm | [18][19][23] |

| Assay Temperature | 37°C | [10][23][24] |

| Substrate [Final] | 50 - 100 µM | [22] |

| Typical Sample Types | Recombinant Enzyme, Serum, Plasma, Cell Lysates, Live Cells | [17][18][25][27][28] |

| Assay Format | 96-well or 384-well black plates | [9][29] |

| Read Mode | Kinetic | [10] |

Conclusion: A Foundational Tool in Drug Discovery

The H-Pro-AMC.HBr-based fluorometric assay is a sensitive, reliable, and highly adaptable method for measuring DPP-IV activity.[10] Its straightforward principle and amenability to high-throughput formats have made it an indispensable tool in the discovery and characterization of DPP-IV inhibitors for type 2 diabetes and other conditions.[7][28][29] By following a well-structured protocol with integrated controls and performing rigorous data analysis, researchers can generate high-quality, reproducible data to advance their scientific objectives. The in situ application of this assay in cell-based models like Caco-2 further enhances its physiological relevance, providing a more accurate assessment of a compound's potential efficacy.[17]

References

- Vertex AI Search. (n.d.).

- NIH. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved January 13, 2026.

- Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit (E-BC-F053). Retrieved January 13, 2026.

- PMC - PubMed Central. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved January 13, 2026.

- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit. Retrieved January 13, 2026.

- BPS Bioscience. (n.d.). DPP4 Assay Kit. Retrieved January 13, 2026.

- Analytical Methods (RSC Publishing). (n.d.). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Retrieved January 13, 2026.

- BOC Sciences. (n.d.). Enzyme Staining | Fluorescent Dyes - Probes. Retrieved January 13, 2026.

- Creative Enzymes. (n.d.). Fluorometric Enzyme Assays. Retrieved January 13, 2026.

- PubMed. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Retrieved January 13, 2026.

- Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) (ab204722). Retrieved January 13, 2026.

- Frontiers. (n.d.). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Retrieved January 13, 2026.

- PubMed. (n.d.). Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. Retrieved January 13, 2026.

- Abnova. (n.d.). DPP (IV) Inhibitor Screening Assay Kit(KA1311). Retrieved January 13, 2026.

- PubMed. (2021). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. Retrieved January 13, 2026.

- Dr.Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. Retrieved January 13, 2026.

- Assay Guidance Manual - NCBI Bookshelf. (n.d.). Figure 2. [Basic principles of fluorescence-based homogenous...] Retrieved January 13, 2026.

- Endocrine Reviews. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Retrieved January 13, 2026.

- Abcam. (2023). ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric). Retrieved January 13, 2026.

- ResearchGate. (2025). Dipeptidyl-Peptidase IV from Bench to Bedside: An Update on Structural Properties, Functions, and Clinical Aspects of the Enzyme DPP IV. Retrieved January 13, 2026.

- Promega Corporation. (n.d.). detection of dipeptidyl peptidase activity with dppiv-glo™ assay. Retrieved January 13, 2026.

- ResearchGate. (n.d.). Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma | Request PDF. Retrieved January 13, 2026.

- RSC Publishing. (2025). Construction and validation of a method for detecting DPP-IV activity and tissue distribution in C57 mice based on a fluorescent probe. Retrieved January 13, 2026.

- mcscro. (2023). Dipeptidyl peptidase IV (DPP-IV) inhibition. Retrieved January 13, 2026.

- Cambridge Bioscience. (n.d.). H-Gly-Pro-AMC · HBr - Bachem AG. Retrieved January 13, 2026.

- ResearchGate. (2025). (PDF) Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine. Retrieved January 13, 2026.

- PubMed. (n.d.). Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver. Retrieved January 13, 2026.

- Diabetes. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Retrieved January 13, 2026.

- Analytical Methods. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Retrieved January 13, 2026.

- ResearchGate. (n.d.). A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. B DPP4 activity of recombinant DPP4, RPTEC/TERT1 and HUVEC and DPP4 inhibition by 1 µM Sitagliptin. Retrieved January 13, 2026.

- Hindawi. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved January 13, 2026.

- Cayman Chemical. (n.d.). GP-AMC (hydrobromide). Retrieved January 13, 2026.

- CymitQuimica. (n.d.). 01-I-1225 - h-gly-pro-amc-hbr | 115035-46-6. Retrieved January 13, 2026.

- Semantic Scholar. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved January 13, 2026.

- Benchchem. (2025). A Comparative Guide to the Reproducibility and Precision of the Gly-Pro-AMC Assay for Dipeptidyl Peptidase IV (DPP4) Activity. Retrieved January 13, 2026.

- Fisher Scientific. (n.d.). Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1. Retrieved January 13, 2026.

- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Retrieved January 13, 2026.

- ResearchGate. (2026). Construction and validation of a method for detecting DPP-IV activity and tissue distribution in C57 mice based on fluorescent probe. Retrieved January 13, 2026.

- Chongqing Chemdad Co., Ltd. (n.d.). H-GLY-PRO-AMC HBR. Retrieved January 13, 2026.

- Benchchem. (n.d.). In Situ Measurement of Dipeptidyl Peptidase-IV (DPPIV) Activity with Gly-Pro-AMC in Caco-2 Cells. Retrieved January 13, 2026.

Sources

- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. promega.com [promega.com]

- 6. mcscro.com [mcscro.com]

- 7. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. abcam.cn [abcam.cn]

- 11. H-Gly-Pro-AMC · HBr - Bachem AG [bioscience.co.uk]

- 12. 01-I-1225 - h-gly-pro-amc-hbr | 115035-46-6 | CymitQuimica [cymitquimica.com]

- 13. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 14. H-GLY-PRO-AMC HBR One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Figure 2. [Basic principles of fluorescence-based homogenous...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 19. caymanchem.com [caymanchem.com]

- 20. Understanding Fluorescence Enzyme Immunoassay: Principles and Applications - nanomicronspheres [nanomicronspheres.com]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. content.abcam.com [content.abcam.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 29. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Role of the HBr Salt in H-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-AMC (L-Proline-7-amido-4-methylcoumarin) is a widely utilized fluorogenic substrate in the study of protease activity, particularly for enzymes that cleave after proline residues. Its hydrobromide (HBr) salt form is frequently the preferred choice for researchers. This technical guide delves into the critical role of the HBr salt in the functionality and application of H-Pro-AMC. We will explore the chemical rationale for its use, its impact on key substrate characteristics such as solubility and stability, and provide practical insights into its application in enzyme kinetics and inhibitor screening assays.

Introduction: The Foundation of Fluorogenic Protease Assays

Fluorogenic assays are a cornerstone of modern enzyme kinetics and high-throughput screening (HTS) in drug discovery.[1][2] Their high sensitivity, specificity, and capacity for real-time monitoring make them invaluable tools.[1][2] The fundamental principle of these assays lies in the use of a substrate that is initially non-fluorescent or weakly fluorescent. Upon enzymatic cleavage, a highly fluorescent molecule is released, and the resulting increase in fluorescence is directly proportional to enzyme activity.

H-Pro-AMC is a classic example of such a substrate. It consists of a proline amino acid linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the fluorescence of the AMC group is quenched. However, when a protease cleaves the amide bond between the proline and the AMC, the liberated AMC fluoresces strongly upon excitation.

Figure 1: Enzymatic cleavage of H-Pro-AMC by a protease, releasing the highly fluorescent AMC moiety.

The Critical Role of the Hydrobromide (HBr) Salt

While the core functionality of H-Pro-AMC lies in its cleavable peptide-fluorophore linkage, the presence of the hydrobromide salt is not incidental. It plays a crucial, often underestimated, role in the practical utility of the substrate. Many organic molecules, including enzyme substrates, are formulated as salts to enhance their physical and chemical properties.[3]

Enhancing Aqueous Solubility

One of the most significant contributions of the HBr salt is the marked improvement in the aqueous solubility of H-Pro-AMC.[3][4] The free base form of H-Pro-AMC has limited solubility in aqueous buffers, which are the standard media for most enzymatic assays. This poor solubility can lead to several experimental challenges:

-

Inaccurate Substrate Concentration: Difficulty in dissolving the substrate can lead to an actual concentration that is lower than intended, directly impacting the accuracy of kinetic measurements.

-

Precipitation During Assay: The substrate may precipitate out of solution during the course of the experiment, especially at higher concentrations, leading to artifacts and unreliable data.

-

Reduced Bioavailability in Cell-Based Assays: In assays involving live cells, poor solubility can limit the substrate's ability to cross cell membranes and reach its target enzyme.

By forming a salt with hydrobromic acid, the H-Pro-AMC molecule becomes ionized, significantly increasing its polarity and, consequently, its ability to dissolve in water and biological buffers.[3] This ensures that researchers can prepare stock solutions at higher concentrations and that the substrate remains in solution throughout the assay.

| Property | H-Pro-AMC (Free Base) | H-Pro-AMC HBr | Significance in Assays |

| Aqueous Solubility | Low | High[4][5][6] | Enables accurate preparation of stock solutions and prevents precipitation during experiments. |

| Stability | Susceptible to degradation | More stable crystalline solid[3] | Ensures longer shelf-life and consistent performance over time. |

| Handling | Can be oily or hygroscopic | Crystalline powder[3] | Facilitates accurate weighing and handling. |

Table 1: Comparison of Physicochemical Properties of H-Pro-AMC Free Base and its HBr Salt.

Improving Stability and Shelf-Life

The HBr salt form of H-Pro-AMC typically exists as a stable, crystalline solid.[3] This crystalline structure is generally more resistant to degradation from environmental factors such as moisture and oxidation compared to the free base form, which may be more amorphous or oily.[3] Enhanced stability translates to a longer shelf-life and more consistent lot-to-lot performance, which is a critical aspect of reproducible research.

Facilitating Handling and Formulation

The crystalline nature of the HBr salt makes it easier to handle, weigh, and dispense accurately.[3] This is a practical but important consideration in a laboratory setting where precision is paramount. Furthermore, the improved solubility and stability simplify the formulation of assay kits and reagents.

Causality in Experimental Design: Why the HBr Salt Matters

The choice to use the HBr salt of H-Pro-AMC is a deliberate one, rooted in the need for robust and reproducible experimental outcomes. Let's consider the downstream effects of this choice in a typical protease assay.

Figure 2: A generalized experimental workflow for a protease assay using H-Pro-AMC HBr.

The enhanced solubility provided by the HBr salt is foundational to this entire workflow. Without it, the initial step of preparing a reliable stock solution would be compromised, introducing significant error that would propagate through every subsequent step.

Self-Validating Protocols: A Standard Protease Activity Assay

To ensure trustworthiness, any protocol utilizing H-Pro-AMC HBr should include internal controls. The following is a detailed, self-validating methodology for a standard protease activity assay.

Materials

-

H-Pro-AMC HBr

-

Enzyme of interest (e.g., a purified protease)

-

Assay Buffer (e.g., Tris-HCl or HEPES at a pH optimal for the enzyme)

-

Protease Inhibitor (specific to the enzyme of interest)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Step-by-Step Methodology

-

Preparation of Reagents:

-

H-Pro-AMC HBr Stock Solution: Dissolve H-Pro-AMC HBr in an appropriate solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mM). The high solubility of the HBr salt facilitates this step.[5][6]

-

Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentrations for the assay.

-

Enzyme Solution: Prepare a solution of the enzyme in assay buffer at a concentration that will yield a linear rate of fluorescence increase over the desired time course.

-

Inhibitor Control: Prepare a solution of the enzyme pre-incubated with a saturating concentration of a specific inhibitor.

-

-

Assay Setup (in a 96-well plate):

-

Blank (Substrate Only): Add assay buffer and the working substrate solution. This control measures the background fluorescence of the substrate.[7]

-

Negative Control (Enzyme Only): Add assay buffer and the enzyme solution. This control accounts for any intrinsic fluorescence of the enzyme preparation.

-

Inhibitor Control: Add the pre-incubated enzyme-inhibitor solution and the working substrate solution. This validates that the observed activity is indeed from the target enzyme.

-

Experimental Wells: Add the enzyme solution and the working substrate solution.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme.

-

Measure the fluorescence at appropriate excitation and emission wavelengths for AMC (typically around 360-380 nm for excitation and 440-460 nm for emission).[6][8][9]

-

Record fluorescence readings at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.[7]

-

Plot fluorescence intensity versus time for each well.

-

Determine the initial rate of the reaction (V₀) from the linear portion of the curve for the experimental wells.

-

Confirm that the inhibitor control shows little to no increase in fluorescence, validating the specificity of the assay.

-

Conclusion

The hydrobromide salt of H-Pro-AMC is not merely a counter-ion; it is an integral component that significantly enhances the substrate's utility in scientific research. By improving aqueous solubility, stability, and handling characteristics, the HBr salt form enables the design of robust, reproducible, and accurate fluorogenic protease assays. Understanding the fundamental role of this salt allows researchers to appreciate the chemical nuances that underpin reliable experimental design and to confidently apply H-Pro-AMC in their drug discovery and development endeavors.

References

-

Chem-Impex. H-Gly-Pro-AMC•HBr. [Link]

-

Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193). [Link]

-

Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e64745. [Link]

-

Biocompare. H-Gly-Pro-AMC · HBr from Aladdin Scientific. [Link]

-

Cambridge Bioscience. H-Gly-Pro-AMC · HBr - Bachem AG. [Link]

-

Reddit. What purpose does HBr serve in medications?. [Link]

-

ResearchGate. Does Gly-Pro-AMC have background fluorescence?. [Link]

-

NASA Technical Reports Server. Solubility of HOBr in Acidic Solution and Implications for Liberation of Halogens Via Aerosol Processing. [Link]

-

Grune, T., & Davies, K. J. (2003). A simple fluorescent labeling method for studies of protein oxidation, protein modification, and proteolysis. Free radical biology & medicine, 34(1), 125–133. [Link]

-

Di Lorenzo, A., & Finamore, C. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7609. [Link]

-

Di Lorenzo, A., & Finamore, C. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 25(14), 7609. [Link]

-

Chongqing Chemdad Co. ,Ltd. H-GLY-PRO-AMC HBR. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. chemimpex.com [chemimpex.com]

- 5. H-PRO-AMC HBR price,buy H-PRO-AMC HBR - chemicalbook [chemicalbook.com]

- 6. H-GLY-PRO-AMC HBR price,buy H-GLY-PRO-AMC HBR - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. media.cellsignal.com [media.cellsignal.com]

In-Depth Technical Guide: The Core Attributes and Utility of Gly-Pro-AMC